1-(4-Chlorophenyl)-3-iodo-1H-pyrazole
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Overview
Description
1-(4-Chlorophenyl)-3-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The iodination step can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-bromo-1H-pyrazole
- 1-(4-Chlorophenyl)-3-fluoro-1H-pyrazole
- 1-(4-Chlorophenyl)-3-chloro-1H-pyrazole
Comparison: 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-iodopyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI Key |
NZBVMUIDGQZEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)I)Cl |
Origin of Product |
United States |
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